Introduction: The Strategic Importance of Halogenated Benzamides
Introduction: The Strategic Importance of Halogenated Benzamides
An In-Depth Technical Guide to 2-Fluoro-6-iodobenzamide: Properties, Structure, and Applications
In the landscape of modern medicinal chemistry and materials science, halogenated aromatic compounds serve as pivotal building blocks for constructing complex molecular architectures with tailored functionalities. 2-Fluoro-6-iodobenzamide is a prime example of such a versatile intermediate. Its structure, featuring a benzamide core ortho-substituted with both a fluorine and an iodine atom, offers a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the chemical properties, structure, synthesis, and key applications of this valuable compound.
The strategic placement of the fluorine atom can enhance metabolic stability and modulate binding affinity through specific interactions, while the iodine atom provides a reactive handle for cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[1][2] This dual functionality makes 2-Fluoro-6-iodobenzamide a sought-after precursor in the synthesis of novel therapeutic agents and functional materials.
Core Chemical and Physical Properties
A foundational understanding of a compound's physicochemical properties is critical for its effective application in research and synthesis. The key properties of 2-Fluoro-6-iodobenzamide are summarized below.
| Property | Value | Source(s) |
| CAS Number | 676445-27-5 | [3] |
| Molecular Formula | C₇H₅FINO | [3] |
| Molecular Weight | 265.02 g/mol | [3] |
| Appearance | White Powder (Typical) | [4] |
| Boiling Point | 509.4±58.0 °C (Predicted) | [5] |
| Density | 1.828±0.06 g/cm³ (Predicted) | [5] |
| Topological Polar Surface Area (TPSA) | 43.09 Ų | [3] |
| LogP | 1.5292 | [3] |
| Storage Conditions | Sealed in dry, 2-8°C, under inert gas | [3][5] |
Molecular Structure and Spectroscopic Elucidation
The unique reactivity and utility of 2-Fluoro-6-iodobenzamide are direct consequences of its molecular structure. The molecule consists of a central benzene ring with an amide group (-CONH₂), a fluorine atom, and an iodine atom at positions 1, 2, and 6, respectively.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic region would display complex multiplets due to proton-proton and proton-fluorine coupling. The two amide protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
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Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[9] Key expected absorption bands include:
-
~3400-3100 cm⁻¹: N-H stretching vibrations of the primary amide.
-
~1680-1640 cm⁻¹: C=O stretching (Amide I band), a strong and characteristic absorption.
-
~1650-1580 cm⁻¹: N-H bending (Amide II band).
-
~1400-1000 cm⁻¹: C-F and C-N stretching vibrations.
-
Below 700 cm⁻¹: C-I stretching vibration.
-
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) would confirm the molecular weight of the compound.[9] The mass spectrum would show a molecular ion (M⁺) peak at m/z 265. A characteristic isotopic pattern would be observed due to the presence of iodine (¹²⁷I), which is monoisotopic. Fragmentation patterns would likely involve the loss of the amide group, iodine, and fluorine, providing further structural evidence.
Synthesis and Reactivity Profile
Synthetic Pathway
The synthesis of 2-Fluoro-6-iodobenzamide typically proceeds from its corresponding carboxylic acid, 2-fluoro-6-iodobenzoic acid. A common and effective method is the activation of the carboxylic acid to a more reactive species, such as an acid chloride, followed by amidation.[10]
Experimental Protocol: Representative Synthesis
The following protocol is a generalized procedure based on standard methods for benzamide synthesis.[10][11]
-
Activation of Carboxylic Acid:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-fluoro-6-iodobenzoic acid (1.0 equivalent) in an excess of thionyl chloride (SOCl₂) (approx. 5 equivalents).
-
Heat the mixture to reflux for 2-4 hours. The reaction is complete when gas evolution (HCl) ceases.
-
Remove the excess thionyl chloride under reduced pressure to yield the crude 2-fluoro-6-iodobenzoyl chloride.
-
-
Amide Formation:
-
Cool the flask containing the crude acid chloride in an ice bath.
-
Slowly add a concentrated solution of ammonium hydroxide (NH₄OH) dropwise with vigorous stirring. A precipitate will form.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the crude solid with cold water to remove ammonium chloride and other water-soluble impurities.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Fluoro-6-iodobenzamide.
-
Reactivity Insights
The reactivity of 2-Fluoro-6-iodobenzamide is dominated by the C-I bond. The iodine atom serves as an excellent leaving group in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the 6-position. This is a cornerstone of its utility as a synthetic intermediate, enabling the construction of highly substituted aromatic cores. The ortho-fluoro substituent can influence the reactivity and regioselectivity of these reactions through steric hindrance and electronic effects.
Applications in Research and Drug Discovery
The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The specific substitution pattern of 2-Fluoro-6-iodobenzamide makes it a valuable building block in the development of novel therapeutics.
-
Enzyme Inhibitors: Halogenated benzamides are key pharmacophores in the design of various enzyme inhibitors.[12] For example, the benzamide core is central to many Poly (ADP-ribose) Polymerase (PARP) inhibitors, a class of drugs highly effective in treating cancers with specific DNA repair deficiencies (e.g., BRCA mutations).[1] The fluorine atom can increase binding affinity and improve metabolic stability, while the iodine provides a vector for modification to optimize potency and selectivity.[2]
-
Receptor Ligands: Benzamide derivatives are widely used as ligands for various receptors, notably the dopamine D2 receptor, with applications in neuroimaging and the treatment of neurological disorders.[12] 2-Fluoro-6-iodobenzamide can serve as a precursor for synthesizing novel ligands with tailored pharmacokinetic and pharmacodynamic profiles.
-
Antibacterial Agents: The related 2,6-difluorobenzamide scaffold has been investigated for its potent inhibition of the bacterial cell division protein FtsZ, highlighting the potential of di-ortho-halogenated benzamides as a platform for developing new classes of antibiotics to combat drug-resistant bacteria.[13]
The drug discovery process is inherently long and complex, with a high attrition rate for candidate compounds.[14] Versatile and well-characterized building blocks like 2-Fluoro-6-iodobenzamide are therefore indispensable, providing reliable starting points for synthetic campaigns aimed at producing new chemical entities with therapeutic potential.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential when handling 2-Fluoro-6-iodobenzamide. Based on safety data for analogous compounds, it should be treated as a potential irritant.[15][16][17]
-
Hazard Identification: May cause skin, eye, and respiratory irritation.[4] Harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[15]
Conclusion
2-Fluoro-6-iodobenzamide is a strategically important chemical intermediate whose value is derived from its unique trifunctional structure: a core benzamide scaffold, a metabolically robust fluorine substituent, and a highly reactive iodine atom. This combination provides chemists with a powerful tool for synthesizing complex molecules, particularly in the realm of drug discovery where it serves as a key building block for enzyme inhibitors and receptor ligands. A thorough understanding of its chemical properties, spectroscopic signature, and reactivity is paramount for leveraging its full synthetic potential.
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